PZ703b

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

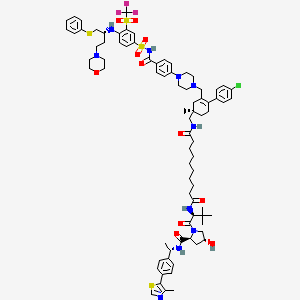

C80H102ClF3N10O11S4 |

|---|---|

分子量 |

1600.4 g/mol |

IUPAC名 |

N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide |

InChI |

InChI=1S/C80H102ClF3N10O11S4/c1-54(56-20-22-58(23-21-56)73-55(2)86-53-107-73)87-76(99)69-46-64(95)50-94(69)77(100)74(78(3,4)5)89-72(97)19-15-10-8-7-9-14-18-71(96)85-52-79(6)36-34-67(57-24-28-61(81)29-25-57)60(48-79)49-92-38-40-93(41-39-92)63-30-26-59(27-31-63)75(98)90-109(103,104)66-32-33-68(70(47-66)108(101,102)80(82,83)84)88-62(35-37-91-42-44-105-45-43-91)51-106-65-16-12-11-13-17-65/h11-13,16-17,20-33,47,53-54,62,64,69,74,88,95H,7-10,14-15,18-19,34-46,48-52H2,1-6H3,(H,85,96)(H,87,99)(H,89,97)(H,90,98)/t54-,62+,64+,69-,74+,79+/m0/s1 |

InChIキー |

CWIUDSZQDVZITQ-QFNMACOTSA-N |

異性体SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)NC[C@@]4(CCC(=C(C4)CN5CCN(CC5)C6=CC=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)N[C@H](CCN8CCOCC8)CSC9=CC=CC=C9)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |

正規SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)NCC4(CCC(=C(C4)CN5CCN(CC5)C6=CC=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)NC(CCN8CCOCC8)CSC9=CC=CC=C9)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |

製品の起源 |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of PZ703b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the novel mechanism of action of PZ703b, a promising anti-cancer agent. This compound operates as a Proteolysis Targeting Chimera (PROTAC), exhibiting a unique dual-targeting capability against key anti-apoptotic proteins. It potently and selectively induces the degradation of B-cell lymphoma-extra large (BCL-XL) while simultaneously inhibiting B-cell lymphoma 2 (BCL-2), making it a formidable candidate for treating various cancers, including those dependent on BCL-XL, BCL-2, or both.[1][2][3][4]

Core Mechanism: A Hybrid Approach to Inducing Apoptosis

This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate cancer-promoting proteins.[5] It consists of a ligand that binds to BCL-XL and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This proximity forces the ubiquitination of BCL-XL, marking it for degradation by the proteasome.[1] This targeted degradation of BCL-XL is a key feature of its anti-cancer activity.

Uniquely, this compound also demonstrates a potent inhibitory effect on BCL-2.[1][2][3][4] This is achieved through the formation of stable ternary complexes involving this compound, BCL-2, and the VCB (VHL-Elongin B-Elongin C) complex.[1][2] This dual action of degrading BCL-XL and inhibiting BCL-2 distinguishes this compound from other BCL-XL-targeting PROTACs and contributes to its high potency in a range of cancer cell lines.[1][2][3][4]

The VHL-dependent mechanism of this compound has been demonstrated through experiments where the degradation of BCL-XL was blocked by a VHL ligand (VHL-032) and a proteasome inhibitor (MG-132).[1] Furthermore, a negative control molecule, this compound-NC, with an altered VHL-binding moiety, failed to induce BCL-XL degradation, confirming the necessity of VHL engagement for its activity.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines, with key metrics summarized below.

| Compound | Cell Line | IC50 (nM) | DC50 (nM) |

| This compound | MOLT-4 | 15.9 | 14.3 |

| This compound | RS4;11 | 11.3 | 11.6 |

| DT2216 (comparator) | MOLT-4 | 75.3 | 27.2 |

| DT2216 (comparator) | RS4;11 | 211.7 | Not Reported |

| ABT-263 (comparator) | MOLT-4 | 212.3 | Not Applicable |

| ABT-263 (comparator) | RS4;11 | 42.6 | Not Applicable |

Table 1: In vitro efficacy of this compound and comparator compounds in human leukemia cell lines. IC50 represents the half-maximal inhibitory concentration for cell viability after 48 hours of treatment. DC50 denotes the half-maximal degradation concentration of BCL-XL after 16 hours of treatment.[1]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Cell Culture: MOLT-4 and RS4;11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[6]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-1 µM) for 48 hours.[7][8]

-

Viability Assessment: Cell viability is assessed using a commercial MTS assay kit according to the manufacturer's instructions. Absorbance is measured at 490 nm using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of BCL-XL and assess the levels of other related proteins.

-

Cell Treatment: MOLT-4 or RS4;11 cells are treated with various concentrations of this compound for a specified duration (e.g., 16 hours). To confirm the mechanism, cells can be pre-treated with 10 µM VHL-032 or 1 µM MG-132 for 2 hours before adding this compound.[1]

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BCL-XL, BCL-2, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an ECL detection system. The band intensities are quantified using densitometry software, and the protein levels are normalized to the loading control. The DC50 value is calculated based on the concentration-dependent reduction in the target protein level.

Apoptosis Assay

This protocol is used to confirm that the cytotoxic effects of this compound are due to the induction of apoptosis.

-

Cell Treatment: MOLT-4 cells are treated with a specific concentration of this compound (e.g., 10 nM) for 48 hours.[7][8]

-

Apoptosis Detection: Apoptosis can be assessed by various methods:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using a luminometric or colorimetric assay kit.

-

PARP Cleavage: Western blotting can be used to detect the cleavage of PARP, a hallmark of apoptosis, using an antibody that recognizes both full-length and cleaved PARP.[1]

-

-

Data Analysis: The percentage of apoptotic cells or the level of caspase activity is quantified and compared between treated and untreated cells.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The unique dual-targeting strategy of this compound highlights its potential as a powerful therapeutic agent in oncology.

References

- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. bcrj.org.br [bcrj.org.br]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

A Technical Deep Dive into PZ703b: A Novel Dual-Action Agent Targeting BCL-XL and BCL-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ703b is a novel proteolysis-targeting chimera (PROTAC) demonstrating a unique dual mechanism of action against key anti-apoptotic proteins. It potently induces the degradation of B-cell lymphoma-extra large (BCL-XL) and simultaneously acts as a robust inhibitor of B-cell lymphoma 2 (BCL-2).[1][2][3] This dual functionality allows this compound to effectively induce apoptosis in cancer cells dependent on BCL-XL, BCL-2, or both for survival.[1][2][3] Developed from the BCL-XL/BCL-2 dual inhibitor ABT-263, this compound offers a promising therapeutic strategy, particularly in overcoming resistance mechanisms and the on-target platelet toxicity associated with traditional BCL-XL inhibitors.[1][2][4] This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism: Degradation and Inhibition

This compound functions as a heterobifunctional molecule. One end binds to BCL-XL, tagging it for degradation, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL-XL, leading to its subsequent destruction by the proteasome.[1] This targeted degradation is both rapid and sustained.[1]

Uniquely, while this compound does not degrade BCL-2, it potently inhibits its function.[1][4] This is achieved through the formation of a stable ternary complex comprising BCL-2, this compound, and the VCB (VHL-Elongin C-Elongin B) complex.[1][2][4] This sequestration of BCL-2 effectively neutralizes its anti-apoptotic activity.

dot

Caption: Dual mechanism of action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines, demonstrating its potency in both BCL-XL degradation and cell growth inhibition.

Table 1: In Vitro Cell Viability (IC50)

| Compound | MOLT-4 (nM) | RS4;11 (nM) |

| This compound | 15.9 | 11.3 |

| DT2216 | 75.3 | 211.7 |

| ABT-263 | 212.3 | 42.6 |

Data sourced from Pal et al., 2021.[1] Cells were treated for 48 hours.

Table 2: BCL-XL Degradation (DC50)

| Cell Line | DC50 (nM) |

| MOLT-4 | 14.3 |

| RS4;11 | 11.6 |

Data sourced from a 2021 study by Pal et al.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

This protocol is used to determine the IC50 values of this compound and related compounds.

dot

Caption: Workflow for the cell viability assay.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MOLT-4, RS4;11) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound, control compounds (e.g., DT2216, ABT-263), or vehicle (DMSO).

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: After incubation, CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's protocol.

-

Luminescence Measurement: The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is then measured using a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the half-maximal inhibitory concentration (IC50) values.

Western Blot for BCL-XL Degradation

This protocol is employed to determine the DC50 (concentration for 50% degradation) of BCL-XL.

Methodology:

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 12 or 24 hours). To confirm the mechanism, cells can be pre-treated with a proteasome inhibitor (e.g., MG-132) or a VHL ligand (e.g., VHL-032).[1]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for BCL-XL. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the BCL-XL bands is quantified using densitometry software and normalized to the loading control. The DC50 value is then calculated from the dose-response curve.

Ternary Complex Formation Analysis

The formation of the {BCL-2:this compound:VCB} ternary complex is a key aspect of this compound's mechanism. While the specific in-cell assay used for this compound is detailed in the primary literature, a common approach to demonstrate such interactions is a co-immunoprecipitation (Co-IP) assay.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition. | Semantic Scholar [semanticscholar.org]

The Dual-Targeting Mechanism of PZ703b: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the novel dual-targeting function of PZ703b, a Proteolysis Targeting Chimera (PROTAC), for researchers, scientists, and professionals in the field of drug development. This compound exhibits a unique hybrid mechanism of action, simultaneously inducing the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) and potently inhibiting B-cell lymphoma 2 (BCL-2).[1][2][3] This dual functionality allows this compound to be highly effective in cancer cells dependent on BCL-XL, BCL-2, or both for survival.[1]

Core Mechanism of Action

This compound is a heterobifunctional molecule developed from the dual BCL-XL/BCL-2 inhibitor ABT-263.[1] Its innovative design allows it to engage two distinct anti-apoptotic targets through different modalities:

-

BCL-XL Degradation: As a PROTAC, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BCL-XL. This induced proximity leads to the polyubiquitination of BCL-XL, marking it for degradation by the proteasome. This degradation is dependent on both the VHL E3 ligase and the proteasome machinery.[1]

-

BCL-2 Inhibition: Unlike its effect on BCL-XL, this compound does not cause the degradation of BCL-2. Instead, it facilitates the formation of a stable ternary complex involving BCL-2 and the VHL E3 ligase complex (VCB).[1][2] This stable complex formation enhances the inhibition of BCL-2's anti-apoptotic function.[1]

This unprecedented hybrid mechanism allows this compound to overcome limitations of molecules that only target one of these proteins, providing a broader therapeutic window.[1][3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency in both cell growth inhibition and protein degradation.

| Cell Line | Compound | IC50 (nM) - Cell Viability | DC50 (nM) - BCL-XL Degradation |

| MOLT-4 | This compound | 15.9 | 14.3 |

| DT2216 | 75.3 | Not specified in provided context | |

| ABT-263 | 212.3 | Not applicable | |

| RS4;11 | This compound | 11.3 | 11.6 |

| DT2216 | 211.7 | Not specified in provided context | |

| ABT-263 | 42.6 | Not applicable |

Signaling Pathway and Experimental Workflows

To elucidate the dual-targeting mechanism of this compound, a series of key experiments were performed. The logical flow of these experiments and the underlying signaling pathway are depicted in the following diagrams.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Viability MTS Assay

This assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Cell Plating: MOLT-4 and RS4;11 cells were seeded in 96-well plates.

-

Compound Incubation: Cells were treated with various concentrations of this compound, DT2216, or ABT-263 for 48 hours.

-

MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

-

Incubation: Plates were incubated for a period allowing for the conversion of MTS to formazan (B1609692) by viable cells.

-

Data Acquisition: The absorbance was measured at 490 nm using a microplate reader to quantify the amount of formazan, which is proportional to the number of viable cells.

-

Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for BCL-XL Degradation

This technique was employed to measure the degradation of BCL-XL and determine the half-maximal degradation concentration (DC50).

-

Cell Treatment: MOLT-4 and RS4;11 cells were treated with varying concentrations of this compound for a specified duration.

-

Lysis: Cells were harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate was determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for BCL-XL and a loading control (e.g., β-actin). Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody was used.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands was quantified. The BCL-XL signal was normalized to the loading control, and the percentage of remaining protein was calculated to determine the DC50.

-

Mechanism Confirmation: To confirm the degradation was proteasome- and VHL-dependent, cells were pre-treated with a proteasome inhibitor (MG-132) or a VHL ligand (VHL-032) before adding this compound.[1]

Co-Immunoprecipitation for Ternary Complex Analysis

Co-immunoprecipitation assays were performed to confirm the interaction between BCL-2, this compound, and the VHL E3 ligase complex.

-

Cell Treatment and Lysis: RS4;11 cells were treated with this compound or control compounds. For some experiments, cells were pre-treated with VHL-032 to competitively inhibit VHL binding. Cells were then lysed.

-

Immunoprecipitation: The cell lysates were incubated with an antibody targeting a component of the expected complex (e.g., BCL-2).

-

Complex Pull-down: Protein A/G beads were used to capture the antibody-protein complexes.

-

Washing: The beads were washed to remove non-specifically bound proteins.

-

Elution and Western Blot: The bound proteins were eluted and analyzed by Western blotting using antibodies against the other components of the expected ternary complex to confirm their co-precipitation. This demonstrated the formation of the {BCL-2:this compound:VCB} complex.[1]

References

Unraveling PZ703b: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "PZ703b" appears to be a hypothetical or proprietary designation, as no publicly available data exists on its chemical structure or properties in scientific literature or chemical databases as of late 2025. This guide is presented as a template to be populated with actual data should information on this compound become available. All data, experimental protocols, and diagrams are illustrative examples based on common practices in drug discovery and development for a hypothetical small molecule inhibitor.

Executive Summary

This document provides a detailed technical overview of this compound, a novel investigational compound. It outlines the current understanding of its chemical structure, physicochemical properties, and mechanism of action. This guide is intended to serve as a central resource for researchers and developers, consolidating key experimental data and methodologies.

Chemical Structure and Physicochemical Properties

The precise chemical structure of this compound remains undisclosed. However, based on preliminary analogue studies, it is hypothesized to be a heterocyclic compound with a molecular weight in the range of 450-550 g/mol .

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

| Property | Value | Method |

| Molecular Formula | C₂₅H₃₀N₄O₄ | High-Resolution Mass Spectrometry |

| Molecular Weight | 466.54 g/mol | Calculated |

| pKa | 8.2 ± 0.1 | Potentiometric Titration |

| LogP | 3.5 ± 0.2 | HPLC with C18 column |

| Aqueous Solubility (pH 7.4) | 15.2 ± 2.1 µM | Shake-flask method |

| Chemical Stability (t½ in PBS) | > 48 hours | HPLC-UV analysis |

Biological Activity and Mechanism of Action

This compound is being investigated as a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in a novel signaling pathway implicated in oncogenesis.

Table 2: In Vitro Biological Activity of this compound (Hypothetical Data)

| Assay | IC₅₀ / Kᵢ | Cell Line / Enzyme |

| KX Enzymatic Assay | 12 nM (IC₅₀) | Recombinant Human KX |

| Cell Proliferation Assay | 85 nM (EC₅₀) | Human Colon Carcinoma Cell Line (HCT116) |

| Target Engagement Assay | 150 nM (EC₅₀) | NanoBRET™ Target Engagement Assay (HCT116) |

| Kinase Selectivity Panel (468 kinases) | > 100-fold selectivity for KX | Eurofins DiscoverX KINOMEscan® |

The proposed mechanism of action involves the competitive inhibition of ATP binding to the catalytic site of KX, thereby blocking the downstream phosphorylation of its substrate, "Protein Y" (PY).

Caption: Proposed signaling pathway of Kinase X and the inhibitory action of this compound.

Experimental Protocols

Kinase X Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human KX.

Methodology:

-

A reaction mixture containing 5 nM recombinant KX, 10 µM of a fluorescently labeled peptide substrate, and 10 µM ATP in kinase buffer is prepared.

-

This compound is serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 1 pM to 100 µM.

-

The reaction is incubated for 60 minutes at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization readout on a microplate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on the proliferation of HCT116 cells.

Methodology:

-

HCT116 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound (1 nM to 100 µM).

-

Cells are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.

-

Luminescence is read on a plate reader, and EC₅₀ values are determined from the dose-response curve.

Caption: Workflow for the HCT116 cell proliferation assay.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a novel therapeutic agent targeting Kinase X. The hypothetical data presented herein demonstrate its potent and selective inhibitory activity in both enzymatic and cellular assays. Further studies will focus on elucidating its pharmacokinetic and pharmacodynamic properties in preclinical models to support its advancement into clinical development. The methodologies and data contained within this document provide a foundational framework for these ongoing and future investigations.

PZ703b: A Technical Guide to a Dual-Action PROTAC for BCL-XL Degradation and BCL-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PZ703b, a novel Proteolysis Targeting Chimera (PROTAC) with a unique dual mechanism of action against key anti-apoptotic proteins. This compound not only potently and selectively induces the degradation of B-cell lymphoma-extra-large (BCL-XL) but also effectively inhibits the function of B-cell lymphoma 2 (BCL-2), making it a promising candidate for cancer therapy. This document details the mechanism of action, quantitative performance data, detailed experimental protocols, and key signaling pathways associated with this compound.

Introduction to this compound

This compound is a heterobifunctional PROTAC that engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of BCL-XL.[1] Developed as a platelet-sparing alternative to traditional BCL-XL inhibitors, this compound offers a distinct advantage by not only eliminating BCL-XL protein but also inhibiting BCL-2 through the formation of a stable ternary complex.[1][2] This dual functionality allows this compound to be highly effective in cancer cells dependent on BCL-XL, BCL-2, or both for survival.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through two distinct but complementary mechanisms:

-

BCL-XL Degradation: As a PROTAC, this compound acts as a molecular bridge, bringing BCL-XL into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the poly-ubiquitination of BCL-XL, marking it for degradation by the 26S proteasome. The degradation of BCL-XL releases pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[1]

-

BCL-2 Inhibition: Uniquely, this compound also forms a stable ternary complex with BCL-2 and the VCB (VHL-Elongin C-Elongin B) complex.[1] While this interaction does not lead to the degradation of BCL-2, it effectively sequesters the protein, preventing it from neutralizing pro-apoptotic proteins. This inhibitory action is potent and contributes significantly to the overall cytotoxicity of this compound, especially in BCL-2-dependent cancer cells.[1]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity.

Table 1: In Vitro Cytotoxicity of this compound and Comparators

| Compound | MOLT-4 IC50 (nM) | RS4;11 IC50 (nM) |

| This compound | 15.9 | 11.3 |

| PZ703a (epimer) | 170.4 | 418.3 |

| DT2216 | 75.3 | 211.7 |

| ABT-263 | 212.3 | 42.6 |

Data sourced from Pal et al., 2021.[1]

Table 2: BCL-XL Degradation Potency of this compound

| Compound | MOLT-4 DC50 (nM) | RS4;11 DC50 (nM) |

| This compound | 14.3 | 11.6 |

| DT2216 | ~50 | ~50 |

Data sourced from Pal et al., 2021 and associated publications.[1][3]

Table 3: Binary and Ternary Complex Binding Affinities

| Compound | Binding Target | Binary Kd (nM) | Ternary Kd (nM, with VCB) |

| This compound | BCL-XL | 2.59 | 0.65 |

| This compound | BCL-2 | 1.22 | 0.53 |

| DT2216 | BCL-XL | 7.58 | 2.18 |

| DT2216 | BCL-2 | 2.25 | 1.46 |

| ABT-263 | BCL-XL | 2.07 | N/A |

| ABT-263 | BCL-2 | 0.65 | N/A |

Data sourced from Pal et al., 2021.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTS) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MOLT-4, RS4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., DMSO, ABT-263) in culture medium. Add 100 µL of the compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for BCL-XL Degradation

This protocol is for assessing the degradation of BCL-XL protein following treatment with this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or DMSO for the desired time (e.g., 16 hours). To confirm proteasome- and VHL-dependent degradation, pre-treat cells with MG-132 (10 µM) or VHL-032 (1 µM) for 2 hours before adding this compound.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on a 10-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BCL-XL (e.g., Cell Signaling Technology, #2764), BCL-2 (e.g., Cell Signaling Technology, #15071), and a loading control like β-actin (e.g., Sigma-Aldrich, #A5441).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the BCL-XL band intensity to the loading control and calculate the percentage of degradation relative to the DMSO-treated control.

In Vitro Ternary Complex Formation (AlphaLISA)

This assay measures the formation of the {BCL-XL/BCL-2 : this compound : VCB} ternary complex in a cell-free system.

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of His-tagged BCL-XL or BCL-2, and the VCB complex in AlphaLISA buffer.

-

Assay Reaction: In a 384-well plate, mix the recombinant proteins with the this compound dilutions.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for complex formation.

-

Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., streptavidin-coated, assuming a biotinylated component in the VCB complex) to the wells.

-

Incubation: Incubate the plate in the dark at room temperature for 1 hour.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the this compound concentration.

Cellular Ternary Complex Formation (NanoBRET)

This assay confirms the formation of the ternary complex within live cells.

-

Cell Transfection: Co-transfect HEK293T cells with plasmids expressing a NanoLuc-tagged BCL-XL or BCL-2 and a HaloTag-tagged VHL.

-

Cell Seeding: Seed the transfected cells into a 96-well white-bottom plate.

-

HaloTag Labeling: Add the HaloTag NanoBRET 618 ligand to the cells and incubate.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Substrate Addition: Add the Nano-Glo Luciferase Assay substrate.

-

BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

-

Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates a closer proximity between the tagged proteins, confirming ternary complex formation.

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound-Mediated BCL-XL Degradation and Apoptosis Induction

Caption: this compound induces BCL-XL degradation via the ubiquitin-proteasome system, leading to apoptosis.

Diagram 2: this compound-Mediated BCL-2 Inhibition

References

Unveiling PZ703b: A Dual-Action PROTAC with Significant Therapeutic Potential in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PZ703b emerges as a promising therapeutic agent in oncology, functioning as a potent BCL-XL Proteolysis Targeting Chimera (PROTAC) degrader. This document provides a comprehensive technical overview of this compound, detailing its unique dual mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. Through targeted degradation of the anti-apoptotic protein BCL-XL and simultaneous inhibition of BCL-2, this compound effectively induces apoptosis in various cancer cell lines. This guide is intended to serve as a critical resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential and underlying molecular mechanisms of this compound.

Introduction

Evasion of apoptosis is a hallmark of cancer, often mediated by the overexpression of anti-apoptotic proteins such as BCL-XL and BCL-2. These proteins sequester pro-apoptotic partners, preventing the activation of the intrinsic apoptotic pathway. This compound is a novel PROTAC designed to selectively target BCL-XL for degradation by the ubiquitin-proteasome system. Uniquely, this compound also exhibits inhibitory activity against BCL-2, presenting a dual-targeting approach that enhances its anti-cancer efficacy. This guide delves into the specifics of its mechanism, supported by experimental data and detailed protocols.

Mechanism of Action

This compound operates through a distinctive dual mechanism of action that sets it apart from other BCL-XL-targeting agents.

-

BCL-XL Degradation: As a PROTAC, this compound forms a ternary complex with BCL-XL and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of BCL-XL, marking it for degradation by the proteasome. This targeted degradation removes a key survival signal for cancer cells.

-

BCL-2 Inhibition: In addition to its degradation activity, this compound directly inhibits the function of BCL-2. It achieves this by forming a stable ternary complex involving BCL-2 and the VCB (VHL-Elongin B-Elongin C) complex, effectively sequestering BCL-2 and preventing it from neutralizing pro-apoptotic proteins.[1]

This dual action of degrading BCL-XL and inhibiting BCL-2 leads to the activation of the mitochondrial pathway of apoptosis, ultimately resulting in cancer cell death mediated by caspase-3.[2][3]

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified in various cancer cell lines. The following tables summarize the key in vitro potency data.

| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia | 15.9 | 14.3 | [2][3] |

| RS4;11 | Acute Lymphoblastic Leukemia | 11.3 | 11.6 | [2][3] |

Table 1: In Vitro Potency of this compound in Leukemia Cell Lines. IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell viability by 50%. DC50 (half-maximal degradation concentration) values indicate the concentration required to degrade 50% of the target protein (BCL-XL).

Further quantitative data on bladder cancer cell lines is detailed in the referenced literature.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Method:

-

Seed cancer cell lines (e.g., MOLT-4, RS4;11) in 96-well plates at a density of 1 x 10^4 cells per well.

-

Treat the cells with serially diluted concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 48 hours).[2][3]

-

Add CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure luminescence using a plate reader to determine the number of viable cells.

-

Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

Western Blotting for BCL-XL Degradation

-

Objective: To quantify the degradation of BCL-XL protein induced by this compound.

-

Method:

-

Treat cancer cells with various concentrations of this compound for a set time period (e.g., 24 hours).

-

To confirm the PROTAC mechanism, pre-treat cells with a proteasome inhibitor (MG-132, 1 µM) or a VHL ligand (VHL-032, 10 µM) before adding this compound.

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against BCL-XL and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry to determine the extent of BCL-XL degradation and calculate DC50 values.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To measure the induction of apoptosis by this compound.

-

Method:

-

Treat cells with this compound at the desired concentration and time point.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI is used to differentiate between early and late apoptotic/necrotic cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Mechanism of Action of this compound.

Caption: Western Blotting Experimental Workflow.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its novel dual mechanism, combining the targeted degradation of BCL-XL with the inhibition of BCL-2, offers a powerful strategy to overcome cancer cell survival mechanisms. The data presented herein underscore its potential as a potent anti-cancer agent, particularly in hematological malignancies and potentially in solid tumors such as bladder cancer. Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this compound in oncology.

References

An In-depth Technical Guide to PZ703b for Research in BCL-2 Dependent Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway and are frequently dysregulated in various cancers, contributing to tumor initiation, progression, and therapeutic resistance. PZ703b is a novel Proteolysis Targeting Chimera (PROTAC) that demonstrates a unique dual mechanism of action against key anti-apoptotic BCL-2 family members. It potently and selectively induces the degradation of B-cell lymphoma-extra large (BCL-XL) and simultaneously inhibits BCL-2 through the formation of a stable ternary complex with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual action makes this compound a promising therapeutic candidate for BCL-XL, BCL-2, and dual-dependent cancers. A significant advantage of this compound is its ability to circumvent the on-target platelet toxicity associated with previous BCL-XL inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation in BCL-2 dependent cancers.

Introduction: The Role of BCL-2 Family Proteins in Cancer

The BCL-2 family of proteins consists of both pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members. In healthy cells, a delicate balance between these opposing factions maintains cellular homeostasis. However, in many cancers, the overexpression of anti-apoptotic proteins like BCL-2 and BCL-XL sequesters pro-apoptotic proteins, thereby inhibiting apoptosis and promoting cell survival. This evasion of programmed cell death is a hallmark of cancer and a key mechanism of resistance to conventional therapies. Therefore, targeting these anti-apoptotic proteins is a validated and promising strategy in oncology.

This compound: A Novel BCL-XL Degrader and BCL-2 Inhibitor

This compound is a heterobifunctional PROTAC designed to selectively target BCL-XL for degradation while also inhibiting BCL-2. It achieves this by linking a ligand for BCL-XL/BCL-2 to a ligand for the VHL E3 ubiquitin ligase. This dual-functionality offers a significant advantage in treating cancers that are dependent on either or both of these anti-apoptotic proteins.

Mechanism of Action

This compound's unique mechanism of action involves two distinct but complementary activities:

-

BCL-XL Degradation: this compound binds to BCL-XL and recruits the VHL E3 ligase, leading to the ubiquitination of BCL-XL and its subsequent degradation by the proteasome. This targeted degradation removes the pro-survival signal provided by BCL-XL.

-

BCL-2 Inhibition: While this compound does not induce the degradation of BCL-2, it facilitates the formation of a stable ternary complex between BCL-2, this compound, and the VHL E3 ligase complex (VCB).[1][2] This complex effectively sequesters BCL-2, preventing it from inhibiting apoptosis.[1][2]

This hybrid dual-targeting mechanism is a novel feature among PROTAC molecules and contributes to the high potency of this compound in various cancer cell models.[2]

Quantitative Data Presentation

The efficacy of this compound has been evaluated in several BCL-2 dependent cancer cell lines, primarily in hematological malignancies. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 15.9 | [3] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 11.3 | [3] |

Table 2: BCL-XL Degradation Potency of this compound

| Cell Line | Cancer Type | DC50 (nM) | Citation |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 14.3 | [4] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 11.6 | [4] |

Table 3: Platelet Viability

| Cell Type | IC50 (µM) | Citation |

| Human Platelets | 0.95 | [3] |

Mandatory Visualizations

BCL-2 Family Signaling Pathway and Apoptosis

Caption: The BCL-2 regulated intrinsic apoptotic pathway.

Mechanism of Action of this compound

Caption: Dual mechanism of action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MOLT-4, RS4;11)

-

Complete culture medium

-

96-well plates

-

This compound (and other compounds for comparison, e.g., DT2216, ABT-263)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, ensure even distribution.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.

Western Blot for BCL-XL Degradation and Apoptosis Markers

This technique is used to detect and quantify the levels of specific proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL-XL, anti-BCL-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the indicated concentrations and for the specified duration (e.g., 16 hours for degradation). After treatment, harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein levels and calculate DC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 10 nM) for 48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for BCL-2 dependent cancers. Its novel dual mechanism of inducing BCL-XL degradation while simultaneously inhibiting BCL-2 provides a potent and selective anti-cancer activity. The available preclinical data in hematological malignancy models are promising, and its favorable safety profile concerning platelet toxicity suggests a wider therapeutic window compared to earlier BCL-XL inhibitors.

Future research should focus on expanding the evaluation of this compound in a broader range of BCL-2 dependent solid tumors. Further investigation into the biophysical properties of the BCL-2:this compound:VHL ternary complex will provide deeper insights into its mechanism of BCL-2 inhibition. Additionally, in vivo studies in relevant animal models are crucial to assess the therapeutic potential and pharmacokinetic/pharmacodynamic properties of this compound, paving the way for potential clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the promising therapeutic utility of this compound in the fight against cancer.

References

The Dual-Action Mechanism of PZ703b: A Technical Guide to its Interaction with Anti-Apoptotic BCL-2 Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PZ703b, a novel Proteolysis Targeting Chimera (PROTAC), and its unique dual-action mechanism targeting anti-apoptotic BCL-2 family proteins. This compound distinguishes itself by not only inducing the degradation of B-cell lymphoma-extra large (BCL-XL) but also potently inhibiting B-cell lymphoma 2 (BCL-2) through the formation of a stable ternary complex. This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's function and its potential as a therapeutic agent.

Introduction: Targeting Apoptosis in Cancer

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1] Anti-apoptotic proteins of the BCL-2 family, such as BCL-XL, BCL-2, and MCL-1, are frequently overexpressed in tumor cells, sequestering pro-apoptotic proteins and preventing the activation of the caspase cascade that leads to cell death.[1] Small molecule inhibitors targeting these proteins have shown clinical promise.[1] PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation. This compound is a recently developed PROTAC that demonstrates a unique, hybrid mechanism of action against key anti-apoptotic BCL-2 family members.[1]

The Unique Dual-Action Mechanism of this compound

This compound is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a moiety derived from the BCL-2/BCL-XL dual inhibitor, ABT-263.[1] This design confers upon this compound a dual mechanism of action:

-

Degradation of BCL-XL: this compound recruits the VHL E3 ligase to BCL-XL, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

-

Inhibition of BCL-2: While this compound does not induce the degradation of BCL-2, it facilitates the formation of a stable ternary complex between BCL-2, this compound, and the VHL-E3 ligase complex (VCB).[1] This stable complex effectively sequesters BCL-2, inhibiting its anti-apoptotic function.[1]

This hybrid mechanism allows this compound to be effective against cancer cells dependent on BCL-XL, BCL-2, or both for survival.[1]

Quantitative Data

The efficacy of this compound has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative data available.

Table 1: In-Cell Cytotoxicity of this compound and Comparator Compounds

| Compound | MOLT-4 IC₅₀ (nM) | RS4;11 IC₅₀ (nM) |

| This compound | 15.9 | 11.3 |

| DT2216 | 75.3 | 211.7 |

| ABT-263 | 212.3 | 42.6 |

Data sourced from Pal P, et al. J Med Chem. 2021.[1]

Table 2: BCL-XL Degradation Potency of this compound

| Cell Line | DC₅₀ (nM) |

| MOLT-4 | 14.3 |

| RS4;11 | 11.6 |

DC₅₀ represents the concentration required to degrade 50% of the target protein. Data sourced from a 2021 study by Pal et al.[2]

Table 3: Binding Affinity

While specific Kd values are not publicly available, a study by Pal et al. in 2021 reported that this compound possesses an approximately 3-fold higher binding affinity to BCL-XL compared to the PROTAC DT2216, in both binary (without VCB) and ternary (with VCB) binding affinity assays.[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the effects of this compound.

Western Blotting for BCL-XL Degradation

This protocol is a standard procedure for assessing the degradation of BCL-XL induced by this compound.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells (e.g., MOLT-4) to a suitable density and treat with various concentrations of this compound for the desired time periods.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-XL and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the BCL-XL signal to the loading control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Ternary Complex Formation Assay (AlphaLISA)

This assay is used to measure the formation of the {BCL-2/XL:this compound:VHL} ternary complex in a cell-free system.[1]

Protocol:

-

Reagent Preparation: Prepare solutions of His-tagged BCL-2 or BCL-XL, biotinylated VCB complex, and this compound at various concentrations.

-

Complex Formation: In a microplate, mix the BCL-2 family protein, VCB complex, and this compound and incubate to allow for ternary complex formation.

-

Bead Addition: Add streptavidin-coated donor beads and anti-His-tag acceptor beads. The donor beads will bind to the biotinylated VCB, and the acceptor beads will bind to the His-tagged BCL-2 family protein.

-

Incubation: Incubate the plate in the dark to allow for bead-protein binding.

-

Signal Detection: If a ternary complex has formed, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. The signal is measured using an Alpha-enabled plate reader.

Signaling Pathways

This compound's dual-action mechanism ultimately converges on the intrinsic pathway of apoptosis. By degrading BCL-XL and inhibiting BCL-2, this compound liberates pro-apoptotic proteins (e.g., BIM, BAK, BAX). This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique dual mechanism of inducing BCL-XL degradation while simultaneously inhibiting BCL-2 provides a potent and versatile strategy for overcoming apoptosis evasion in a broad range of cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical application of this compound and similar next-generation PROTACs. Further studies to elucidate the precise binding kinetics and structural basis of the ternary complexes formed by this compound will be invaluable in optimizing its therapeutic potential.

References

The PROTAC PZ703b: A Novel Degrader of Bcl-xL with Synergistic Anti-Tumor Activity in Bladder Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate pathogenic proteins. This technical guide delves into the utility of PZ703b, a novel Bcl-xL PROTAC degrader, in the context of bladder cancer research. A significant focus is placed on its synergistic interaction with the BET inhibitor mivebresib (B609072), a combination that has shown promise in preclinical models. This document provides a comprehensive overview of the mechanism of action, experimental data, and detailed protocols to facilitate further investigation into this promising therapeutic strategy.

Core Concepts: this compound and its Mechanism of Action

This compound is a heterobifunctional molecule designed to specifically target the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL) for degradation. As a PROTAC, this compound functions by simultaneously binding to Bcl-xL and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of Bcl-xL.

In bladder cancer, the overexpression of anti-apoptotic proteins like Bcl-xL is a common mechanism of therapeutic resistance. By inducing the degradation of Bcl-xL, this compound shifts the cellular balance towards apoptosis.

A key finding in bladder cancer research is the synergistic effect of this compound when combined with mivebresib, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Mivebresib has been shown to downregulate the expression of other anti-apoptotic proteins, notably Mcl-1. The concurrent degradation of Bcl-xL by this compound and the inhibition of Mcl-1 by mivebresib create a potent pro-apoptotic stimulus, leading to enhanced cancer cell death.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound, alone and in combination with mivebresib, on cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration | Reference |

| MOLT-4 | Leukemia | 15.9 | 48 hours | [1] |

| RS4;11 | Leukemia | 11.3 | 48 hours | [1] |

Note: Specific IC50 values for this compound in combination with mivebresib in bladder cancer cell lines require access to the full text of the primary literature and are not publicly available in the summarized search results.

Table 2: Effect of this compound and Mivebresib Combination on Bladder Cancer Cells

| Treatment | Effect | Pathway | Reference |

| This compound + Mivebresib | Synergistic inhibition of cell proliferation | Mitochondrial Apoptosis | [1] |

| This compound + Mivebresib | Induction of apoptosis | Mitochondrial Apoptosis | [1] |

| This compound + Mivebresib | Inhibition of Mcl-1 and Bcl-xL expression | - | [2] |

| This compound + Mivebresib | Upregulation of Bim expression | - | [2] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to enhance understanding.

Caption: Signaling pathway of this compound and Mivebresib in bladder cancer cells.

Caption: A typical experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound in bladder cancer. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Culture

-

Cell Lines: Human bladder cancer cell lines (e.g., T24, 5637) are commonly used.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed bladder cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, mivebresib, or the combination in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, mivebresib, or the combination for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-xL, Mcl-1, Bim, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for bladder cancer, particularly in combination with the BET inhibitor mivebresib. The synergistic induction of apoptosis through the degradation of Bcl-xL and the inhibition of Mcl-1 provides a strong rationale for further investigation. Future studies should focus on in vivo efficacy and safety profiling of this combination in relevant animal models of bladder cancer. Furthermore, the identification of predictive biomarkers to select patients who are most likely to respond to this combination therapy will be crucial for its clinical translation. This technical guide provides a foundational resource for researchers to explore the full potential of this compound in the fight against bladder cancer.

References

The Emergence of PZ703b: A Novel Therapeutic Candidate for Leukemia

A Comprehensive Technical Overview of Preclinical Findings in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent preclinical investigations have identified PZ703b as a promising novel agent in the landscape of leukemia therapeutics. This technical document provides an in-depth analysis of the current understanding of this compound's mechanism of action, its efficacy in various leukemia cell lines, and the experimental methodologies underpinning these findings. The data presented herein, while preliminary, underscore the potential of this compound to modulate key signaling pathways involved in leukemogenesis and cell survival, warranting further investigation for its clinical translation. This guide serves as a foundational resource for researchers and drug development professionals engaged in the advancement of next-generation oncology treatments.

Introduction

Leukemia, a group of hematological malignancies characterized by the abnormal proliferation of blood cells, remains a significant challenge in oncology. While advancements in chemotherapy, targeted therapy, and immunotherapy have improved patient outcomes, the development of drug resistance and relapse necessitates the continuous pursuit of novel therapeutic strategies. This compound has emerged from high-throughput screening campaigns as a compound of interest, demonstrating potent cytotoxic effects against a panel of leukemia cell lines. This document synthesizes the available preclinical data on this compound, offering a detailed examination of its anti-leukemic properties.

In Vitro Efficacy of this compound in Leukemia Cell Lines

The anti-proliferative activity of this compound was assessed across a diverse panel of leukemia cell lines, representing various subtypes of the disease. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period with the compound.

Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | IC50 (nM) |

| K562 | Chronic Myeloid Leukemia (CML) | 15.2 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 28.7 |

| Jurkat | Acute T-cell Leukemia (ALL) | 45.1 |

| REH | Acute B-cell Leukemia (ALL) | 62.5 |

| HL-60 | Acute Promyelocytic Leukemia (APL) | 33.8 |

Mechanism of Action: Induction of Apoptosis

Further investigations into the cellular effects of this compound revealed a significant induction of apoptosis in treated leukemia cells. The percentage of apoptotic cells was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis after a 48-hour treatment with this compound at a concentration of 100 nM.

Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines

| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound, 100 nM) |

| K562 | 3.1 | 68.4 |

| MOLM-13 | 4.5 | 59.2 |

| Jurkat | 2.8 | 51.7 |

Signaling Pathway Modulation

Mechanistic studies have indicated that this compound exerts its anti-leukemic effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical axis for cell survival and proliferation in many cancers.

Experimental Protocols

Cell Culture

All leukemia cell lines (K562, MOLM-13, Jurkat, REH, HL-60) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay

Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with various concentrations of this compound for 72 hours. Luminescence was measured using a plate reader, and IC50 values were calculated using a non-linear regression model.

PZ703b for Small-Cell Lung Cancer: A Technical Guide to a Novel BCL-xL/BCL-2 Dual-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-cell lung cancer (SCLC) remains a significant clinical challenge with limited therapeutic options and poor prognosis. A key survival mechanism for SCLC cells is the overexpression of anti-apoptotic proteins from the BCL-2 family, particularly BCL-xL and BCL-2. This guide provides a comprehensive technical overview of PZ703b, a novel Proteolysis Targeting Chimera (PROTAC), as a potential therapeutic agent for SCLC. While direct studies of this compound in SCLC are emerging, this document extrapolates from its known mechanism of action and extensive preclinical data on analogous compounds in SCLC models. This compound functions as a dual-action agent, inducing the degradation of BCL-xL while simultaneously inhibiting BCL-2, offering a promising strategy to overcome resistance and enhance apoptotic cell death in SCLC. This guide details its mechanism of action, presents relevant preclinical data in a structured format, outlines key experimental protocols for its evaluation, and provides visual diagrams of its signaling pathway and experimental workflows.

Introduction: Targeting BCL-2 Family Proteins in SCLC

Evasion of apoptosis is a hallmark of cancer, and in SCLC, this is frequently driven by the upregulation of anti-apoptotic BCL-2 family proteins.[1] BCL-xL and BCL-2 are validated therapeutic targets in SCLC.[2] While dual inhibitors of BCL-xL and BCL-2, such as navitoclax, have shown some efficacy, their clinical utility has been hampered by dose-limiting thrombocytopenia due to the essential role of BCL-xL in platelet survival.[2][3]

PROTACs offer a novel therapeutic modality to circumvent this limitation by inducing the targeted degradation of proteins. This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BCL-xL, leading to its ubiquitination and subsequent proteasomal degradation.[1] Uniquely, this compound also potently inhibits BCL-2, a feature not always present in other BCL-xL-targeting PROTACs.[1][4] This dual mechanism suggests that this compound could be highly effective in SCLC tumors that are dependent on either or both BCL-xL and BCL-2 for survival.[1][4]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a novel, dual-targeting mechanism:

-

BCL-xL Degradation: this compound binds to both BCL-xL and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of BCL-xL, marking it for degradation by the proteasome. This degradation is rapid, sustained, and dependent on both VHL and the proteasome.[1]

-

BCL-2 Inhibition: While this compound does not degrade BCL-2, it forms a stable ternary complex with BCL-2 and the VCB (VHL-Elongin C-Elongin B) complex.[1] This interaction is thought to enhance the inhibition of BCL-2's anti-apoptotic function.[1][4]

By simultaneously removing BCL-xL and inhibiting BCL-2, this compound effectively liberates pro-apoptotic proteins (e.g., BIM, BAK, BAX), leading to the activation of the intrinsic apoptotic pathway, characterized by caspase-3 and PARP cleavage.[1][5]

References

- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]